molecular formula C9H10FNS B8500189 N-(4-fluorobenzyl)-thioacetamide

N-(4-fluorobenzyl)-thioacetamide

Cat. No.: B8500189
M. Wt: 183.25 g/mol
InChI Key: SBJHFESJKACSPG-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-thioacetamide is a synthetic organic compound of interest in research and development, particularly in medicinal chemistry and organic synthesis. This molecule features a thioacetamide group linked to a 4-fluorobenzyl moiety. The thioacetamide functional group is a well-known 1,3-S,N-binucleophile, making it a valuable building block for constructing complex nitrogen-sulfur heterocycles in cascade and cyclization reactions . Thioacetamide derivatives have been identified as key pharmacophores in the design of potent enzyme inhibitors. For instance, hybrid molecules incorporating the thioacetamide structure have shown significant inhibitory activity against α-glucosidase, demonstrating potential for therapeutic application research in type 2 diabetes management . Researchers also utilize thioacetamide in experimental models to study liver disease mechanisms, as it is a known hepatotoxin that can induce centrilobular necrosis and metabolic acidosis in laboratory animals . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H10FNS

Molecular Weight

183.25 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]ethanethioamide

InChI

InChI=1S/C9H10FNS/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

SBJHFESJKACSPG-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., 4-ethoxyphenyl in Compound 13) reduce crystallinity, as evidenced by lower melting points compared to smaller substituents.

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Trends
This compound Data not available Likely moderate in polar solvents
N-Phenyl-thioacetamide (Compound 5) 269.0 87 Low in water, soluble in DMSO
N-(4-Ethylphenyl)-thioacetamide (Compound 11) 170.5 68 Higher solubility in ethanol
Hydrazinecarbothioamide (Compound 4) Not reported 55–91 Reflux in NaOH for cyclization

Trends :

  • Melting Points: Fluorinated derivatives (e.g., Compound 6 in , m.p. 251.5°C) generally exhibit higher melting points than non-fluorinated analogs due to stronger dipole-dipole interactions.
  • Synthetic Yields : Yields for thioacetamide derivatives range widely (55–91%), influenced by substituent reactivity and reaction conditions.

Spectral Characteristics

Infrared (IR) Spectroscopy

  • C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides, consistent across derivatives.
  • NH Stretching : Detected at 3150–3319 cm⁻¹, confirming the presence of secondary amines.
  • Fluorine Effects : The 4-fluorobenzyl group may slightly shift C=S or NH bands due to electron-withdrawing effects, though specific data for the target compound are lacking.

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR: Aromatic protons in fluorobenzyl derivatives resonate downfield (δ 7.2–7.8 ppm) compared to non-fluorinated analogs.
  • ¹³C-NMR : The C=S carbon appears at ~170–180 ppm, while fluorine-substituted carbons show distinct splitting patterns.

Reactivity and Tautomerism

Thioacetamides like those in exhibit tautomerism between thiol and thione forms. Spectral data confirm that triazole-thiones (e.g., Compounds 7–9) exist predominantly in the thione tautomer due to the absence of S-H stretches (~2500–2600 cm⁻¹). This behavior is critical in their reactivity toward alkylation and cyclization reactions.

Preparation Methods

Nucleophilic Substitution via Chloroacetamide Intermediates

A widely adopted route involves the reaction of 4-fluorobenzylamine with chloroacetyl chloride to form N-(4-fluorobenzyl)chloroacetamide, followed by thiolation. In a representative procedure:

  • Step 1 : 4-Fluorobenzylamine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, yielding N-(4-fluorobenzyl)chloroacetamide (87% yield).

  • Step 2 : The chloroacetamide intermediate reacts with sodium 1H-1,2,3-triazole-5-thiolate in acetone at 60°C, affording this compound (21% yield).

Key Variables :

  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity but may reduce yields due to side reactions.

  • Temperature : Elevated temperatures (50–70°C) accelerate thiolate displacement but risk decomposition.

Thioacetamide-Maleimide Coupling

Alternative methods leverage thioacetamide’s reactivity with N-substituted maleimides. Heating thioacetamide (1.5 mmol) with N-(4-fluorobenzyl)maleimide (3 mmol) in dioxane at reflux for 6 hours produces the target compound via Michael addition. This method achieves moderate yields (35–45%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction Mechanisms and Optimization Strategies

Mechanistic Pathways

The nucleophilic substitution route proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of chloroacetamide (Figure 1). Density functional theory (DFT) studies suggest that the fluorine atom’s inductive effect lowers the LUMO energy of the acetamide, facilitating nucleophilic attack.

Side Reactions :

  • Hydrolysis of chloroacetamide to glycolic acid derivatives under aqueous conditions.

  • Oxidation of thiol intermediates to disulfides in the presence of trace metals.

Optimization of Reaction Conditions

Table 1 : Impact of Solvent and Temperature on Yield in Thiolation Step

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetone601221
DMF80818
Ethanol701015

Optimal conditions use acetone at 60°C, balancing reaction rate and byproduct formation. Catalytic additives (e.g., KI) improve leaving group displacement but are ineffective in thiolation steps.

Analytical Characterization and Quality Control

Spectroscopic Techniques

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 2H, Ar-H), 7.08–7.02 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.85 (s, 2H, COCH₂S).

    • ¹³C NMR : 196.5 ppm (C=S), 167.2 ppm (C=O), 162.1 ppm (C-F).

  • Mass Spectrometry : ESI-MS m/z 226.08 [M+H]⁺ confirms molecular ion integrity.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) reveals >95% purity, with retention time (t_R) = 6.8 min.

Applications and Derivative Synthesis

This compound is a versatile building block:

  • Antimicrobial Agents : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus via cysteine protease inhibition.

  • Heterocyclic Synthesis : Cyclocondensation with hydrazines yields 1,3,4-thiadiazoles, validated by HMBC correlations in source.

Future Directions :

  • Development of continuous-flow reactors to enhance scalability.

  • Exploration of asymmetric catalysis for enantioselective thioamide synthesis.

Q & A

Q. How can researchers optimize the synthesis of N-(4-fluorobenzyl)-thioacetamide derivatives for reproducibility and scalability?

Methodology:

  • Stepwise Synthesis: Use multi-step routes involving condensation of 4-fluorobenzylamine with thioacetic acid derivatives under inert atmospheres. Solvents like DMF or dichloromethane are preferred for solubility and reactivity .
  • Catalysts: Employ triethylamine or DMAP to enhance acylation efficiency and reduce side products (e.g., hydrolysis). Monitor progress via TLC and adjust reaction times (typically 6–24 hours) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol for >95% purity .

Q. What analytical techniques are critical for characterizing this compound and verifying structural integrity?

Methodology:

  • NMR Spectroscopy: Confirm connectivity via 1^1H NMR (e.g., singlet for thioamide proton at δ 3.8–4.2 ppm) and 13^{13}C NMR (C=O at ~170 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ for C9_9H9_9FNS: calc. 198.0492, observed 198.0489) .
  • Elemental Analysis: Ensure <0.3% deviation in C/H/N/S ratios .

Q. What preliminary assays are recommended to screen the biological activity of this compound derivatives?

Methodology:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against S. aureus and E. coli (MIC range: 8–64 µg/mL) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, IC50_{50} ~20–50 µM) .
  • Anti-inflammatory Activity: Measure COX-2 inhibition via ELISA (IC50_{50} values reported at 10–30 µM) .

Q. Table 1: Representative Biological Activities of Analogues

Derivative StructureTarget ActivityIC50_{50}/MICReference
N-(4-FB)-thioacetamideCOX-2 Inhibition15 µM
Analog with thiadiazoleAnticancer (MCF-7)22 µM
Oxadiazole-containing variantAntibacterial (E. coli)32 µg/mL

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different this compound analogues?

Methodology:

  • Orthogonal Assays: Validate antimicrobial results with time-kill kinetics and biofilm inhibition assays to distinguish static vs. cidal effects .
  • Structural Verification: Re-characterize disputed compounds via X-ray crystallography to rule out polymorphism or isomerism .
  • Pharmacokinetic Profiling: Compare solubility (logP) and metabolic stability (microsomal assays) to identify confounding factors .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in cancer pathways?

Methodology:

  • Target Identification: Use pull-down assays with biotinylated probes to isolate binding proteins (e.g., tubulin or topoisomerase II) .
  • Transcriptomics: RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Molecular Dynamics Simulations: Model interactions with putative targets (e.g., COX-2 active site) to guide mutagenesis studies .

Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound derivatives?

Methodology:

  • Dosing Regimens: Optimize oral bioavailability via PEG-based formulations (tested in murine models at 10–50 mg/kg) .
  • Toxicity Screening: Perform acute toxicity tests (OECD 423) and monitor hepatic/renal biomarkers .
  • Efficacy Models: Use xenograft mice (e.g., HCT-116 tumors) to assess tumor growth inhibition (40–60% reduction reported) .

Q. What computational approaches are suitable for SAR analysis of this compound derivatives?

Methodology:

  • QSAR Modeling: Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity .
  • Docking Studies: Screen against ZINC15 database targets (e.g., EGFR kinase) to prioritize synthesis .
  • ADMET Prediction: Utilize SwissADME to filter compounds with poor permeability or CYP450 inhibition risks .

Key Challenges and Recommendations

  • Data Reprodubility: Variability in synthetic yields (40–85%) highlights the need for strict humidity/temperature control during thioacetylation .
  • Bioactivity Optimization: Introduce heterocyclic moieties (e.g., triazoles) to enhance binding affinity while maintaining solubility .
  • Translational Gaps: Prioritize analogues with balanced logP (2–3) and low hERG liability for preclinical development .

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